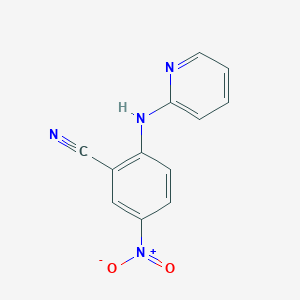![molecular formula C15H21Cl2NO2 B1318374 Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride CAS No. 1158756-78-5](/img/structure/B1318374.png)
Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride” is a chemical compound with the molecular formula C15H21Cl2NO2 . It has an average mass of 318.239 Da and a monoisotopic mass of 317.094940 Da . This compound is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride” are not fully detailed in the sources retrieved. Some sources provide information on related compounds , but specific data on this compound, such as its density, melting point, and boiling point, are not available.Applications De Recherche Scientifique
1. Radioligand for Positron Emission Tomography (PET)
Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride has been used in the synthesis of compounds for potential application in PET imaging. For instance, (3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753) was labeled with 11C to assess Dopamine D4 receptors in vivo. Biodistribution studies in rats showed uniform distribution in different brain areas. However, the compound was not found suitable as a tracer for dopamine D4 receptor studies in PET due to rapid metabolism (Matarrese et al., 2000).
2. Metabolic Activity in Obese Rats
Research on a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, demonstrated a reduction in food intake and weight gain in obese rats. The study noted an increase in free fatty acid concentration in obese rats treated with the compound (Massicot, Steiner, & Godfroid, 1985).
3. Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor
A derivative of this compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with potential therapeutic implications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
4. Feeding Behavior and Obesity Studies
Another study focusing on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxyacetate) hydrochloride investigated its effect on feeding behavior. This substance was found to affect the satiety center, reducing obesity in mice without psychotropic activity or high toxicity (Massicot, Thuillier, & Godfroid, 1984).
5. Piperidine Ring Modified Compounds Synthesis
Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride has been used as a building block in the synthesis of various piperidine ring-modified compounds. These synthesized compounds have been applied in areas such as medicinal chemistry and organic synthesis (Ojo, 2012).
6. Acetylcholinesterase Inhibition
Derivatives of this compound have been synthesized and evaluated for their anti-acetylcholinesterase activity. This activity is significant in the study of Alzheimer's disease and related neurodegenerative conditions (Sugimoto et al., 1995).
7. Anaplastic Lymphoma Kinase Inhibitors
In the development of anaplastic lymphoma kinase (ALK) inhibitors, derivatives of methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride have been used. These inhibitors are crucial in cancer therapy, specifically targeting the ALK gene in certain types of cancer (Teffera et al., 2013).
Safety and Hazards
The safety and hazards associated with “Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride” are not detailed in the sources retrieved. Some related compounds have hazard statements associated with them , but without specific data on this compound, it’s difficult to provide a detailed safety profile.
Propriétés
IUPAC Name |
methyl 2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-4-2-3-5-14(13)16;/h2-5,12H,6-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTQLJSVPCNGQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)CC2=CC=CC=C2Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B1318296.png)
![4-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B1318303.png)
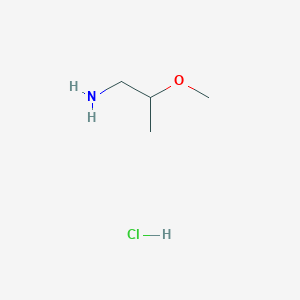
![4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318309.png)
![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)

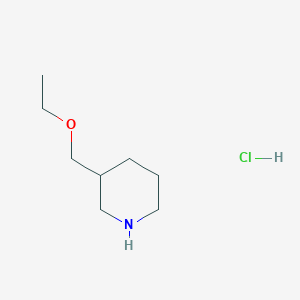

![4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318329.png)
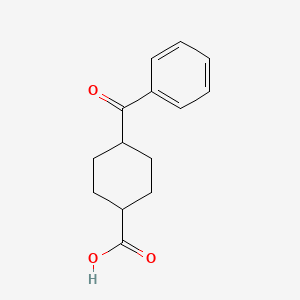
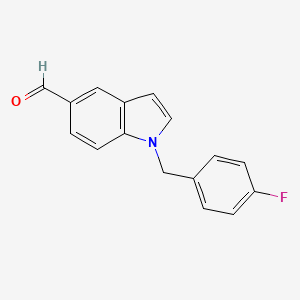
![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)
